molecular formula C11H17NO5 B2946016 5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 1934363-79-7

5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No. B2946016
CAS RN: 1934363-79-7
M. Wt: 243.259
InChI Key: YWYHGYIGIPKREA-UHFFFAOYSA-N
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Description

“5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid” is a chemical compound with the CAS Number: 1934363-79-7 . It has a molecular weight of 243.26 and its IUPAC name is 5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-7-4-11(12,6-16-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.26 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids demonstrates the utility of these compounds in generating glutamic acid analogues, highlighting their potential in probing the structure-activity relationships in biological systems (Hart & Rapoport, 1999). Similarly, constrained beta-proline analogues have been shown to influence organocatalytic aldol reactions, offering insights into the role of acid geometry in catalysis (Armstrong, Bhonoah, & White, 2009).

Synthesis of Chiral Cyclic Amino Acid Esters

The chiral cyclic amino acid ester, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been synthesized without the use of chiral catalysts or enzymes, demonstrating a pathway towards chiral compound synthesis that could be valuable in pharmaceutical research (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Development of Dipeptide Mimetics

The synthesis of azabicyclo[X.Y.0]alkane amino acids as rigid dipeptide mimetics showcases their importance in structure-activity studies, crucial for peptide-based drug discovery. These compounds serve as tools for understanding peptide interactions and functionalities (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Molecular Structure Analysis

Detailed structural analyses of these compounds, such as single crystal X-ray diffraction, provide valuable information on their conformation and potential interactions, aiding in the design of molecules with desired biological activities (Moriguchi et al., 2014).

Asymmetric Synthesis

The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions illustrates the versatility of these compounds in synthesizing complex molecular architectures, further expanding their application in medicinal chemistry and drug design (Waldmann & Braun, 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-7-4-11(12,6-16-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHGYIGIPKREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid

CAS RN

1934363-79-7
Record name 5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
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